molecular formula C15H14N4O4S B11452598 3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11452598
M. Wt: 346.4 g/mol
InChI Key: FPFMYZPJJISPDQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiadiazolo-pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoic acid with 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidine-6-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method employs microwave irradiation to heat the reaction mixture uniformly, reducing reaction times and improving overall efficiency. Solvent-free conditions and the use of ionic liquids as catalysts are also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted benzamides.

Scientific Research Applications

3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: A simpler analog with similar structural features but lacking the thiadiazolo-pyrimidine core.

    2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidine: Shares the thiadiazolo-pyrimidine core but lacks the benzamide moiety.

    4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

3,4-Dimethoxy-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its combination of the benzamide and thiadiazolo-pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C15H14N4O4S/c1-8-18-19-14(21)10(7-16-15(19)24-8)17-13(20)9-4-5-11(22-2)12(6-9)23-3/h4-7H,1-3H3,(H,17,20)

InChI Key

FPFMYZPJJISPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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